2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole
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Overview
Description
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole is a complex organic compound with the molecular formula C24H16Br2N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole typically involves multi-step organic reactions. One common method includes the bromination of 5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in materials science, its electronic properties may be exploited in the design of new electronic devices .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole Derivatives: These compounds share a similar indole-based structure and have applications in organic electronics and materials science.
Phenazine Derivatives: These compounds also have a similar core structure and are used in various chemical and biological applications.
Uniqueness
This makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C26H16Br2N2 |
---|---|
Molecular Weight |
516.2 g/mol |
IUPAC Name |
2,7-dibromo-5,10-diphenylindolo[3,2-b]indole |
InChI |
InChI=1S/C26H16Br2N2/c27-17-11-13-21-23(15-17)29(19-7-3-1-4-8-19)25-22-14-12-18(28)16-24(22)30(26(21)25)20-9-5-2-6-10-20/h1-16H |
InChI Key |
KDOMDXSWJBDKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Br)C4=C2C5=C(N4C6=CC=CC=C6)C=C(C=C5)Br |
Origin of Product |
United States |
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